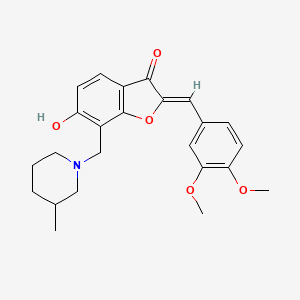![molecular formula C19H16N2O3S B2896435 9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 899761-59-2](/img/structure/B2896435.png)
9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a derivative of the pyrimidine class of compounds. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have diverse therapeutic potentials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it has methoxy and phenyl substituents, which can significantly influence its chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would determine properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Agent
Pyrimidine derivatives have been studied for their antimicrobial properties. The structure of this compound suggests it could be effective against a range of bacteria and fungi. Research indicates that similar pyrimidine compounds exhibit broad-spectrum antimicrobial activity .
Anticancer Activity
The cytotoxic properties of pyrimidine derivatives make them candidates for cancer treatment research. They have been shown to target cancerous cells effectively at low concentrations, which could be promising for developing new chemotherapy agents .
Neuroprotective and Anti-neuroinflammatory Agent
Compounds with a pyrimidine base have potential as neuroprotective and anti-neuroinflammatory agents. They could play a role in the treatment of neurodegenerative diseases by inhibiting pathways that lead to neuronal death .
PARP-1 Inhibition for Antitumor Activity
Pyrano[2,3-d]pyrimidine derivatives have been identified as novel inhibitors of PARP-1, an enzyme involved in DNA repair. Inhibiting PARP-1 can enhance the efficacy of certain anticancer drugs and is a promising avenue for antitumor research .
Antifungal Evaluation
This compound could be evaluated for its efficacy against various fungal pathogens. Pyrimidine derivatives have been tested against fungi like B. cinerea and A. solani, indicating potential applications in antifungal treatments .
Synthesis of Functionalized Organopolyphosphazenes
The compound could be used in the synthesis of organopolyphosphazenes, which have applications in biomedical fields, including drug delivery systems and tissue engineering .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to be involved in a variety of biological processes, including DNA synthesis, signal transduction, and enzyme regulation
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties
Orientations Futures
Propriétés
IUPAC Name |
9-methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-22-13-8-6-11(7-9-13)17-20-18-14(19(25)21-17)10-12-4-3-5-15(23-2)16(12)24-18/h3-9H,10H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPMBOSQWBUSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methoxy-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

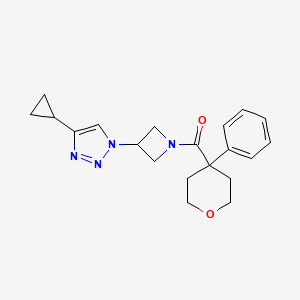

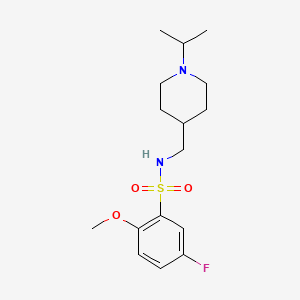
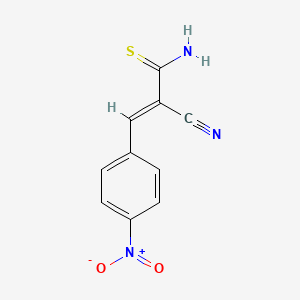

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)
![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)
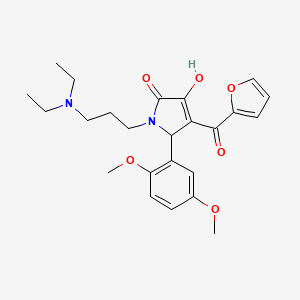


![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)
